molecular formula C10H10N2O2 B13012697 Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate

Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B13012697
M. Wt: 190.20 g/mol
InChI Key: LQHMIYUQRDPLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acylating agents followed by cyclization under basic conditions. For instance, the reaction of N-substituted pyrroles with ethyl bromoacetate in the presence of a base like sodium hydride can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the pyrimidine ring.

Scientific Research Applications

Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate is unique due to its specific ring structure and the presence of an ester functional group, which can be modified to enhance its biological activity and pharmacokinetic properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-11-4-3-5-12(9)7-8/h3-7H,2H2,1H3

InChI Key

LQHMIYUQRDPLOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC=NC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.